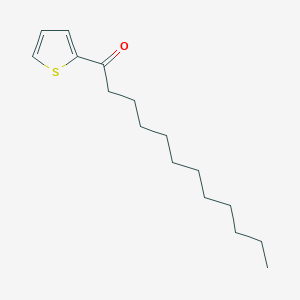
1-Thiophen-2-yldodecan-1-one
Cat. No. B8767840
Key on ui cas rn:
6790-19-8
M. Wt: 266.4 g/mol
InChI Key: PYUCCIPSJSOPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05118441
Procedure details


In a 5 liter-five-necked flask, 112.5 g (1.34 mol) of thiophene, 300 g (1.37 mol) of n-dodecanoyl chloride and 2.25 liter of dry benzene were placed and cooled below 0° C. To the mixture under stirring, 148.5 g (5.70×10-1 mol) of SnCl4 was added dropwise in 1 hour below 0° C. The mixture was stirred for 30 min. below 0° C., followed by stirring for 4 hours while being gradually restored to room temperature. After the reaction, 2 liter of 10% HCl was added to the reaction mixture, followed by stirring for 10 min. The separated organic layer was successively washed three times with 500 ml each of 10% HCl, water, 5% Na2CO3 and water, followed by drying with CaCl2 and distilling-off of the solvent to obtain 315 g of a crude product. The crude product was subjected to reduced-pressure distillation under an atmosphere of nitrogen to obtain 270 g of a pure product (yield: 75.7%). b.p.: 146° C./0.65 mmHg


Name
SnCl4
Quantity
148.5 g
Type
reactant
Reaction Step Three



Name
Yield
75.7%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].Cl[Sn](Cl)(Cl)Cl.Cl>C1C=CC=CC=1>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
112.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)Cl
|
Step Three
|
Name
|
SnCl4
|
|
Quantity
|
148.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
2.25 L
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To the mixture under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled below 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 min. below 0° C.
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while being gradually restored to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 10 min
|
|
Duration
|
10 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated organic layer was successively washed three times with 500 ml each of 10% HCl, water, 5% Na2CO3 and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying with CaCl2 and distilling-off of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 315 g of a crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was subjected to reduced-pressure distillation under an atmosphere of nitrogen
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 270 g | |
| YIELD: PERCENTYIELD | 75.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
